molecular formula C24H24N4O4S B2800029 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-oxo-2-propyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)propanamide CAS No. 1185075-33-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-oxo-2-propyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)propanamide

Cat. No.: B2800029
CAS No.: 1185075-33-5
M. Wt: 464.54
InChI Key: DBRLFTJHNFTQJV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-oxo-2-propyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)propanamide is a complex organic compound that features a benzodioxin ring, an imidazoquinazolinone moiety, and a thioether linkage. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-oxo-2-propyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the construction of the imidazoquinazolinone core. The final step often involves the formation of the thioether linkage under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-oxo-2-propyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxin or imidazoquinazolinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-oxo-2-propyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide
  • **N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-oxo-2-propyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)propanamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-3-6-18-23(30)28-21(26-18)16-7-4-5-8-17(16)27-24(28)33-14(2)22(29)25-15-9-10-19-20(13-15)32-12-11-31-19/h4-5,7-10,13-14,18H,3,6,11-12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRLFTJHNFTQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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